

An In-Depth Technical Guide to 4'-Chlorodiazepam (Ro5-4864)

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Compound of Interest

Compound Name: 4'-Chlorodiazepam

Cat. No.: B374661

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CAS Number: 14439-61-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chlorodiazepam, also known as Ro5-4864, is a benzodiazepine derivative that exhibits a unique pharmacological profile. Unlike classical benzodiazepines that primarily interact with the GABA-A receptor, **4'-Chlorodiazepam** demonstrates high affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction underpins its diverse biological activities, including neuroprotective, cardioprotective, and immunomodulatory effects, as well as its role in steroidogenesis and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, mechanism of action, and analytical methods for **4'-Chlorodiazepam**, based on currently available scientific literature.

Chemical and Physical Properties

4'-Chlorodiazepam is a synthetic compound belonging to the 1,4-benzodiazepine class.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	7-chloro-5-(4-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one	[2]
Synonyms	Ro5-4864, 4'Cl-Diazepam, 4-Chlorodiazepam	[3]
CAS Number	14439-61-3	[3]
Molecular Formula	C ₁₆ H ₁₂ Cl ₂ N ₂ O	[4]
Molecular Weight	319.19 g/mol	[4]
Appearance	Off-white powder	[5]
Melting Point	160-163 °C	[5]
Solubility	Ethanol: 17 mg/mL; DMF: 20 mg/mL; DMSO: 10 mg/mL	[2][5]
pKa	3.08 ± 0.10 (Predicted)	[5]
LogP	3.30780	[5]

Synthesis

The synthesis of **4'-Chlorodiazepam**, while not extensively detailed in publicly available step-by-step protocols, can be inferred from general benzodiazepine synthesis procedures and patent literature. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one (a precursor)

Disclaimer: This is a generalized protocol based on available literature for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Materials:

- N-(2-(4-chlorobenzoyl)-4-chlorophenyl)-2-chloroacetamide
- Ethanol
- Hexamine (Hexamethylenetetramine)
- Ammonium chloride

Procedure:

- Dissolve N-(2-(4-chlorobenzoyl)-4-chlorophenyl)-2-chloroacetamide (0.06 mole) in 340 mL of ethanol.^[5]
- To this solution, add hexamine (17 g) and ammonium chloride (2 g).^[5]
- Reflux the reaction mixture for 14 hours.^[5]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into crushed ice.
- Filter the resulting solid, wash with aqueous sodium hydroxide solution, and then with water to obtain the precursor, 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one.^[5]

Note: The final methylation step to introduce the methyl group at the N-1 position to yield **4'-Chlorodiazepam** would typically involve a reaction with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base. Detailed experimental conditions for this specific step for **4'-Chlorodiazepam** are not readily available in the reviewed literature.

Pharmacology and Mechanism of Action

The primary pharmacological target of **4'-Chlorodiazepam** is the translocator protein (TSPO).^[2] Unlike typical benzodiazepines, it has a low affinity for the central GABA-A receptor.^[2]

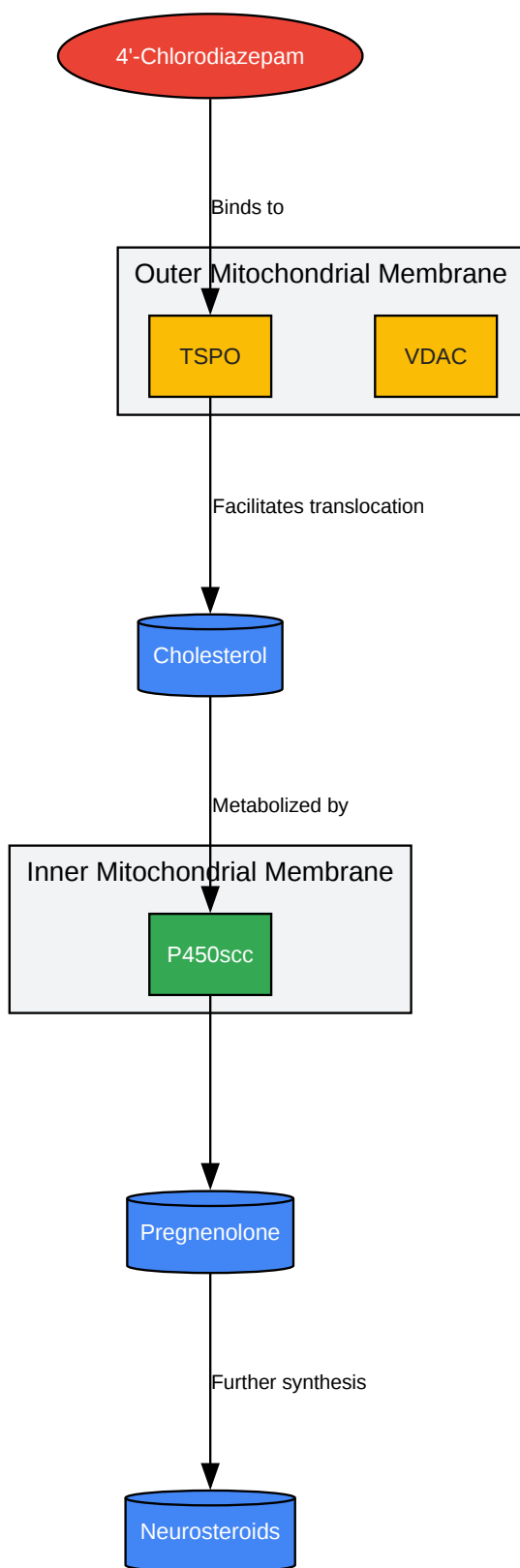
Binding Affinity

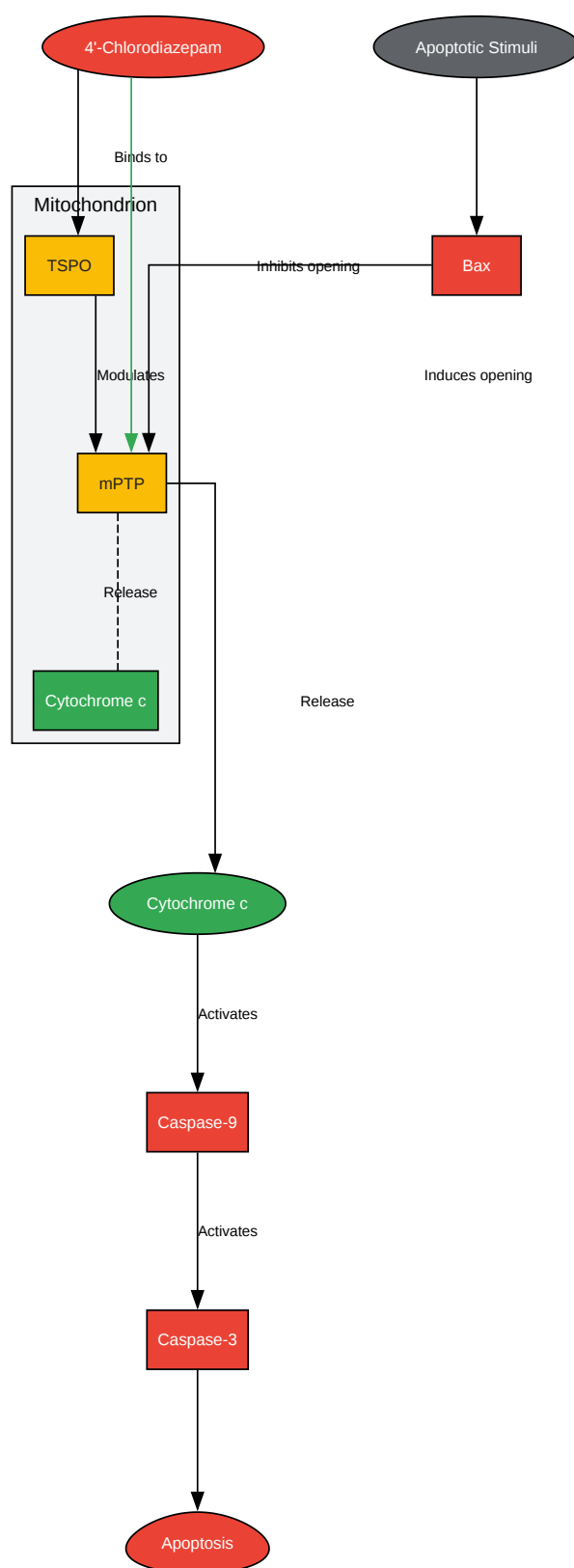
Target	Ligand	Species	Assay Conditions	Ki (nM)	IC ₅₀ (nM)	Reference(s)
TSPO	[³ H]Ro5-4864	Guinea Pig Alveolar Type II Cells	Radioligand binding assay	5.7 (Kd)	-	[6]
TSPO	Ro5-4864	Rat	-	20.04 ± 2.36	-	[7]
GABA-A Receptor	Ro5-4864	-	Displacement of radiolabeled diazepam	-	163,000	[7]

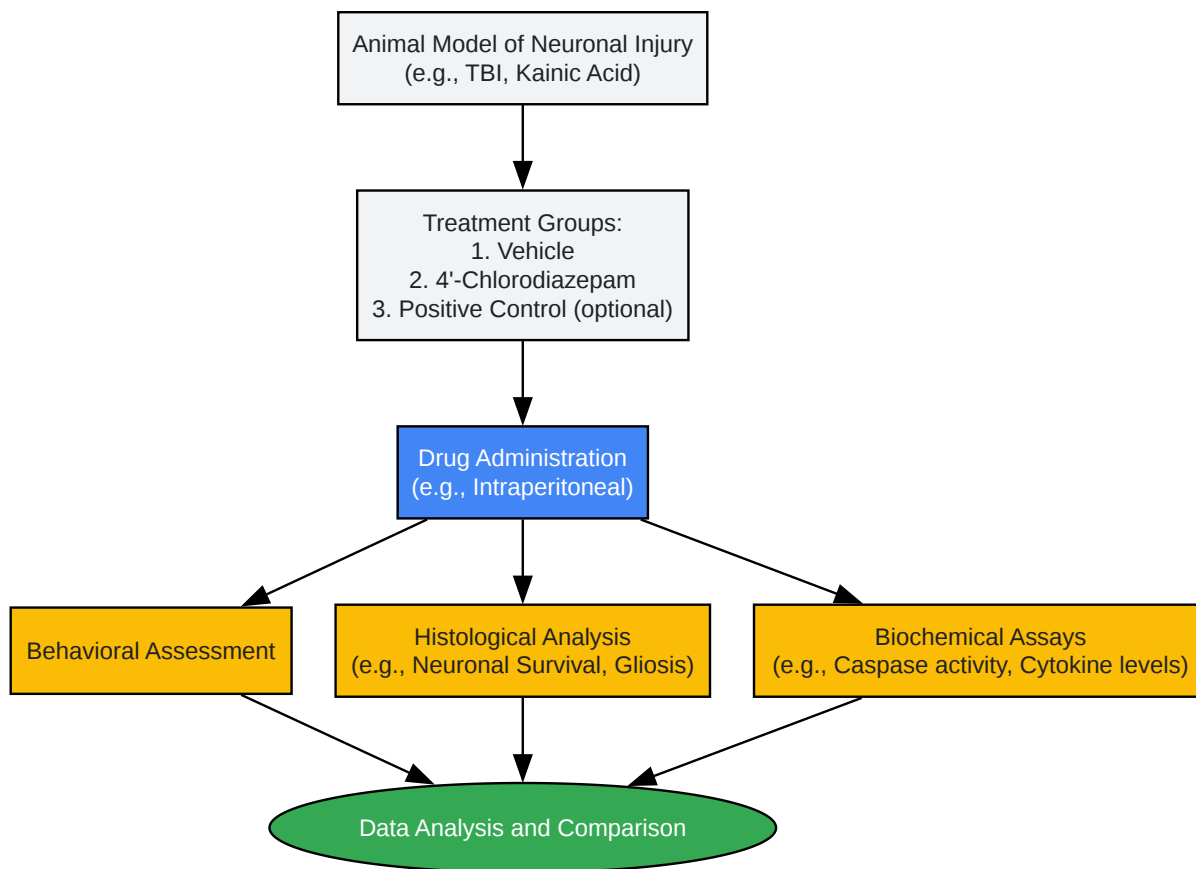
Signaling Pathways

The interaction of **4'-Chlorodiazepam** with TSPO, located on the outer mitochondrial membrane, modulates several key cellular processes, most notably steroidogenesis and apoptosis.

4'-Chlorodiazepam, as a TSPO ligand, is known to stimulate the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[8] This process involves a complex interplay of proteins at the mitochondrial membrane.







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